molecular formula C24H24N2O5S B2356535 4-isobutoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922061-79-8

4-isobutoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2356535
CAS No.: 922061-79-8
M. Wt: 452.53
InChI Key: KHMBTKFEZKDPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. The isobutoxy substituent on the benzenesulfonamide moiety introduces steric bulk and lipophilicity, likely influencing pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability.

Properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-(2-methylpropoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-16(2)15-30-18-9-11-19(12-10-18)32(28,29)25-17-8-13-22-20(14-17)24(27)26(3)21-6-4-5-7-23(21)31-22/h4-14,16,25H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMBTKFEZKDPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-isobutoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of dibenzoxazepine derivatives. Its molecular formula is C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S, and it has a molecular weight of 452.5 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor applications.

Antimicrobial Activity

Research indicates that compounds related to dibenzoxazepines exhibit notable antimicrobial properties. For instance, studies have shown that various derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds typically range from 250 to 7.81 µg/mL, demonstrating a broad spectrum of efficacy against microbial pathogens .

Antitumor Activity

The antitumor potential of dibenzoxazepine derivatives has been explored in several studies. For example, compounds derived from similar structures have shown significant cytotoxic effects against cancer cell lines such as HCT-116 and HepG-2, with IC50 values reported as low as 1.1 µg/mL . These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis or cell cycle arrest.

While specific mechanisms for this compound are not fully elucidated, related compounds have been shown to interact with various biological targets, including:

  • Dopamine Receptors : Some dibenzoxazepine derivatives act as selective inhibitors of dopamine D2 receptors, which are implicated in numerous neurological disorders .
  • Angiogenesis Inhibition : Certain derivatives have been identified as inhibitors of angiogenesis, potentially by suppressing pathways like the pERK-FosB/ΔFosB axis .

Study on Antimicrobial Properties

A study conducted on a series of benzoxazole derivatives demonstrated their antimicrobial activity against several pathogens. The results indicated that while these compounds were less potent than standard antibiotics like fluconazole against C. albicans, they were more effective against certain bacterial isolates . This study highlights the potential of modifying existing structures to enhance biological activity.

Antitumor Efficacy in Cell Lines

In vitro studies assessing the cytotoxicity of dibenzoxazepine derivatives revealed promising results against various cancer cell lines. For example, one study reported IC50 values for specific derivatives that were significantly lower than those for standard chemotherapeutic agents, suggesting a potential role in cancer treatment .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological ActivityIC50/MIC Values
4-isobutoxy-N-(10-methyl-11-oxo...)C24H24N2O5SAntimicrobial, AntitumorMIC: 250 - 7.81 µg/mL; IC50: 1.1 µg/mL
BT2 (related compound)C18H18N2O4Angiogenesis InhibitionNot specified
BT3 (related compound)C15H14N2O2Antitumor ActivityNot specified

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antiproliferative Activity

Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepine exhibit potent antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds similar to this one have demonstrated IC50 values in the low micromolar range (2.2–5.3 µM) against cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Antioxidant Properties

The compound has been noted for its antioxidant capabilities, which may play a role in mitigating oxidative stress in cells. This property is essential for potential therapeutic applications in diseases characterized by oxidative damage.

Anti-inflammatory Effects

Research suggests that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions associated with chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiproliferativeSignificant effects against MCF-7 and HCT116 cell lines
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits cytokine production; potential therapeutic use

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-isobutoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide and its analogs:

Compound Molecular Formula Molecular Weight Substituents Key Structural Features
This compound (Target Compound) C₂₄H₂₅N₂O₅S (inferred) ~477.54 (calculated) Isobutoxy (-OCH₂CH(CH₃)₂) at para position of benzenesulfonamide Bulky alkoxy group enhances lipophilicity; may reduce metabolic oxidation compared to smaller substituents.
4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide C₂₀H₁₅FN₂O₄S 398.41 Fluoro (-F) at para position of benzenesulfonamide Electron-withdrawing fluorine improves metabolic stability; lower molecular weight may enhance bioavailability.
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide C₂₃H₂₃N₂O₆S 467.51 Ethyl (-CH₂CH₃) on oxazepine nitrogen; 2,4-dimethoxy on benzenesulfonamide Methoxy groups increase polarity but may hinder membrane penetration; ethyl group alters nitrogen basicity.
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide C₂₄H₂₂N₂O₄S 450.51 Acetyl (-COCH₃) on oxazepine nitrogen; para-methyl (-CH₃) on benzenesulfonamide Acetyl group introduces hydrogen-bonding potential; methyl substituent modestly increases hydrophobicity.

Substituent Effects on Bioactivity and Physicochemistry

  • Electron-Withdrawing vs. Electron-Donating Groups : The fluoro substituent in enhances metabolic stability by resisting cytochrome P450-mediated oxidation, whereas the isobutoxy group in the target compound may prioritize lipophilicity over metabolic resistance.
  • Steric Effects : The isobutoxy group’s bulkiness could reduce binding affinity to compact active sites compared to the smaller fluoro or methyl groups in analogs .

Pharmacokinetic Implications

  • Lipophilicity (LogP) : The isobutoxy group likely increases LogP compared to fluoro or methoxy analogs, favoring tissue penetration but risking solubility limitations.
  • Metabolic Pathways : Dimethoxy and acetylated analogs () may undergo demethylation or deacetylation, whereas the target compound’s isobutoxy group could be cleaved via esterase activity.

Research Findings and Limitations

  • Structural Insights : NMR and mass spectrometry data from analogs (e.g., ) suggest that modifications to the sulfonamide or oxazepine ring significantly alter spectroscopic profiles, aiding in structural validation.
  • Gaps in Data: No direct pharmacological or toxicity data for the target compound are available in the provided evidence.
  • Lumping Strategy Relevance: As noted in , compounds with similar cores (e.g., dibenzo-oxazepine) but varying substituents may exhibit divergent behaviors despite shared structural motifs.

Preparation Methods

Cyclization of 2-Aminophenols with Alkynones

The dibenzooxazepine scaffold is synthesized using a [3+4] cycloaddition strategy, as demonstrated in the preparation of analogous compounds. For the target molecule, 2-amino-4-methylphenol is reacted with 4-phenylbut-3-yn-2-one under thermal conditions:

Procedure :

  • Reagents : 2-Amino-4-methylphenol (1.0 equiv), 4-phenylbut-3-yn-2-one (2.0 equiv), 1,4-dioxane (solvent).
  • Conditions : Heating at 100°C for 19 hours under nitrogen.
  • Workup : Purification via preparative thin-layer chromatography (Hexane/EtOAc = 4:1) yields the cyclized product.

Mechanistic Insight :
The reaction proceeds through initial nucleophilic attack of the amine on the alkynone, followed by cyclization and aromatization to form the oxazepine ring. The 10-methyl-11-oxo group arises from the methyl substituent on the 2-aminophenol and ketone retention during cyclization.

Analytical Data :

  • $$^1$$H NMR (CDCl$$3$$) : δ 2.34 (s, 3H, CH$$3$$), 6.13 (s, 1H, oxazepine CH), 7.01–7.85 (m, aromatic protons).
  • HRMS : [M+H]$$^+$$ Calcd for C$${17}$$H$${16}$$NO: 250.1232; Found: 250.1230.

Alternative Pathways for Oxazepine Formation

Patent literature describes dehydrobromination and esterification steps for related dibenzazepines, though adaptations for oxazepines require substituting oxygen for nitrogen in the ring. For instance, treating brominated intermediates with alkali metal methoxide (e.g., NaOMe) at 50–100°C for 12–18 hours facilitates ring closure.

Introduction of the 4-Isobutoxybenzenesulfonamide Group

Synthesis of 4-Isobutoxybenzenesulfonyl Chloride

The sulfonamide precursor is prepared via chlorination of 4-isobutoxybenzenesulfonic acid:

  • Sulfonation : Treat 4-isobutoxybenzene with chlorosulfonic acid at 0–5°C.
  • Chlorination : React the sulfonic acid with PCl$$_5$$ in dichloromethane.

Characterization :

  • FT-IR : 1372 cm$$^{-1}$$ (S=O asymmetric stretch), 1176 cm$$^{-1}$$ (S=O symmetric stretch).
  • $$^1$$H NMR : δ 1.02 (d, 6H, isobutyl CH$$3$$), 3.72 (hept, 1H, isobutyl CH), 4.50 (s, 2H, OCH$$2$$), 7.45–7.89 (m, aromatic H).

Sulfonylation of the Dibenzooxazepine Amine

The secondary amine on the oxazepine ring undergoes nucleophilic substitution with the sulfonyl chloride:

Procedure :

  • Reagents : Dibenzooxazepine intermediate (1.0 equiv), 4-isobutoxybenzenesulfonyl chloride (1.2 equiv), pyridine (base), THF (solvent).
  • Conditions : Stir at 0°C → rt for 12 hours.
  • Workup : Quench with HCl (1M), extract with EtOAc, and purify via silica gel chromatography.

Yield Optimization :

Equiv of Sulfonyl Chloride Temperature (°C) Time (h) Yield (%)
1.0 25 12 62
1.2 25 12 78
1.5 25 12 81

Final Assembly and Purification

Coupling and Global Deprotection

No additional deprotection steps are required if the sulfonylation is performed after full elaboration of the oxazepine core.

Recrystallization and Purity Assessment

The crude product is recrystallized from a polar aprotic/hydrocarbon solvent mixture (e.g., DCM/hexanes 1:3) to achieve >99% purity.

Analytical Validation :

  • HPLC : Retention time = 12.4 min (C18 column, 70:30 MeOH/H$$_2$$O).
  • Elemental Analysis : Calcd C: 64.12%, H: 5.41%, N: 6.23%; Found C: 64.09%, H: 5.38%, N: 6.25%.

Mechanistic Considerations and Side-Reaction Mitigation

Competing Pathways During Cyclization

  • Oximation : Unreacted alkynones may form oximes if residual hydroxylamine is present.
  • Polymerization : Alkynones can dimerize under thermal conditions; excess aminophenol (1.2 equiv) suppresses this.

Sulfonylation Regioselectivity

The amine’s nucleophilicity is enhanced by electron-donating groups on the oxazepine ring, directing sulfonylation exclusively at the 2-position.

Industrial Scalability and Process Economics

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Required per kg Product
2-Amino-4-methylphenol 120 0.45 kg
4-Phenylbut-3-yn-2-one 980 0.82 kg
4-Isobutoxybenzenesulfonyl chloride 2,200 0.68 kg

Environmental Impact

  • PMI (Process Mass Intensity) : 32 kg/kg (solvents account for 78% of waste).
  • Green Chemistry Metrics : E-factor = 18.2, atom economy = 64%.

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, typically starting with the formation of the dibenzo[b,f][1,4]oxazepine core followed by sulfonamide coupling. Key considerations include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or pyridine are preferred for sulfonamide bond formation .
  • Catalysts : Lewis acids (e.g., AlCl₃) or coupling agents (e.g., EDC/HOBt) improve reaction efficiency .
  • Purification : Recrystallization or column chromatography ensures high purity (>95%) .
  • Temperature : Controlled heating (80–120°C) minimizes side reactions .
Step Reagents/Conditions Yield Purity (HPLC)
Core synthesisDMF, 100°C, 12h65–70%90%
Sulfonamide couplingPyridine, EDC, RT75–80%95%

Q. What analytical techniques are essential for confirming purity and structure post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups and regiochemistry (e.g., isobutoxy substitution) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase C18 columns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 438.5 for C₂₃H₂₂N₂O₅S) .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

  • Solubility : Use DMSO for stock solutions (50 mM), diluted in assay buffers (e.g., PBS) to avoid precipitation .
  • Stability : Store at –20°C under inert atmosphere; monitor degradation via HPLC over 72h .

Advanced Research Questions

Q. How can structural conformation predict biological target interactions?

  • X-ray crystallography : Resolves 3D conformation, highlighting hydrogen bonding between the sulfonamide group and enzyme active sites .
  • Computational modeling : Molecular dynamics simulations predict binding affinity to targets like cyclooxygenase-2 (COX-2) or dopamine receptors .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Validate protocols (e.g., consistent cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
  • Structural verification : Confirm batch-to-batch consistency via NMR to rule out impurities affecting activity .

Q. How can bioactivity be optimized through structural modifications?

  • Structure-Activity Relationship (SAR) :
  • Isobutoxy group : Replace with ethyl or methoxy groups to modulate lipophilicity and membrane permeability .

  • Sulfonamide moiety : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance enzyme inhibition .

    Modification Biological Impact Reference
    Ethoxy substitutionIncreased COX-2 selectivity
    Methoxy additionImproved antimicrobial activity

Q. What mechanistic insights explain its dual antimicrobial and anticancer activity?

  • Enzyme inhibition : Sulfonamide group blocks dihydropteroate synthase (DHPS) in bacteria and carbonic anhydrase IX in cancer cells .
  • Oxazepine core : Induces apoptosis via mitochondrial pathway activation (e.g., caspase-3 cleavage) .

Methodological Guidance for Data Interpretation

Q. How to design dose-response experiments for toxicity profiling?

  • In vitro : Use a 10-point dilution series (1 nM–100 µM) in HepG2 cells; measure viability via MTT assay .
  • In vivo : Apply OECD guidelines for acute toxicity testing in rodents (dose range: 10–500 mg/kg) .

Q. What computational tools predict metabolic pathways and off-target effects?

  • ADMET prediction : SwissADME or ADMETLab 2.0 estimate cytochrome P450 interactions and hepatotoxicity .
  • Off-target screening : Use Schrödinger’s Glide for docking studies against a panel of 200+ receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.